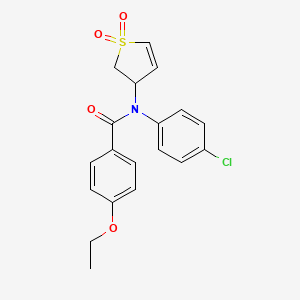![molecular formula C10H15N5 B2988499 (2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine CAS No. 500283-35-2](/img/structure/B2988499.png)
(2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine is a chemical compound with the molecular formula C10H15N5. This compound belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylpyrazole with a suitable aldehyde or ketone, followed by cyclization with an amine source. The reaction conditions often include the use of catalysts such as acids or bases, and the process may be carried out under reflux or ultrasonic-assisted conditions to enhance the yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides, acids, or bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
(2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Medicine: Explored for its anticancer properties, showing significant cytotoxic activities against various cancer cell lines.
Mécanisme D'action
The mechanism of action of (2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting these enzymes, the compound can interfere with cell cycle progression, leading to the suppression of cancer cell growth. The pathways involved include the disruption of CDK-cyclin complexes, which are essential for the transition between different phases of the cell cycle .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent CDK2 inhibitory activity.
Uniqueness
(2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine stands out due to its specific substitution pattern, which may confer unique biological properties and enhance its efficacy as a CDK inhibitor. Its structural features allow for selective targeting of CDKs, making it a promising candidate for further development in cancer therapy .
Propriétés
IUPAC Name |
1-methyl-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-7(2)4-11-9-8-5-14-15(3)10(8)13-6-12-9/h5-7H,4H2,1-3H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBHIPFIIIVWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C=NN(C2=NC=N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclopentyl-3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2988418.png)
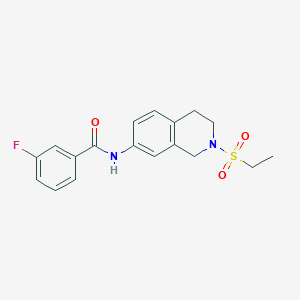
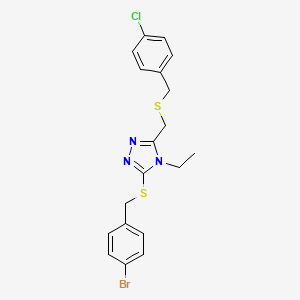
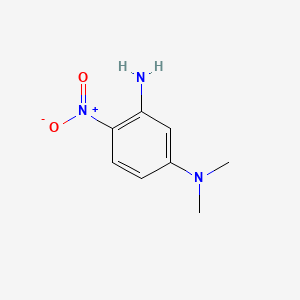
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988423.png)
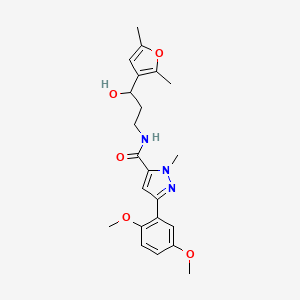
![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-propylacetamide](/img/structure/B2988427.png)
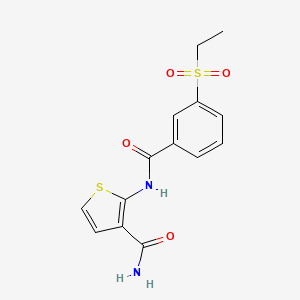
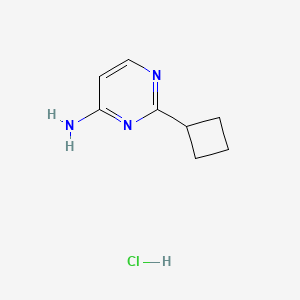
![N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2988430.png)
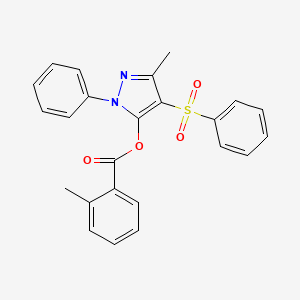
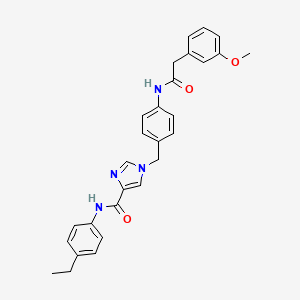
![1-({1-[2-(4-Methoxyphenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2988437.png)
